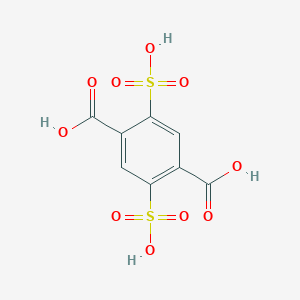

2,5-Disulfoterephthalic acid

Beschreibung

2,5-Disulfoterephthalic acid (C₈H₆O₁₀S₂) is a sulfonated derivative of terephthalic acid, featuring two sulfonic acid groups at the 2- and 5-positions of the benzene ring. This compound is of significant interest in materials science due to its strong acidity, solubility in polar solvents, and ability to act as a ligand or building block in coordination polymers and metal-organic frameworks (MOFs) . Its structural rigidity and sulfonic acid moieties enhance thermal stability and ion-exchange capabilities, making it suitable for applications in catalysis, proton conduction, and wastewater treatment .

Eigenschaften

Molekularformel |

C8H6O10S2 |

|---|---|

Molekulargewicht |

326.3 g/mol |

IUPAC-Name |

2,5-disulfoterephthalic acid |

InChI |

InChI=1S/C8H6O10S2/c9-7(10)3-1-5(19(13,14)15)4(8(11)12)2-6(3)20(16,17)18/h1-2H,(H,9,10)(H,11,12)(H,13,14,15)(H,16,17,18) |

InChI-Schlüssel |

YLYNKCXTUZRNJZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1S(=O)(=O)O)C(=O)O)S(=O)(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Disulfoterephthalic acid typically involves the sulfonation of terephthalic acid. One common method includes the reaction of terephthalic acid with concentrated sulfuric acid under controlled conditions to introduce the sulfonic acid groups at the desired positions .

Industrial Production Methods

Industrial production of 2,5-Disulfoterephthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity terephthalic acid and sulfuric acid, with precise control over reaction temperature and time to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Disulfoterephthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

Substitution: The sulfonic acid groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acid derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

2,5-Disulfoterephthalic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

Industry: It is used in the production of specialty chemicals, dyes, and pigments.

Wirkmechanismus

The mechanism of action of 2,5-Disulfoterephthalic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong interactions with various substrates, influencing their reactivity and stability. The compound’s effects are mediated through its ability to participate in multiple chemical reactions, thereby modifying the properties of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2,5-disulfoterephthalic acid alongside analogous sulfonated aromatic acids:

| Compound | Structure | pKa | Solubility (Water) | Thermal Stability (°C) | Applications |

|---|---|---|---|---|---|

| 2,5-Disulfoterephthalic acid | C₈H₆O₁₀S₂ (2,5-sulfonated) | ~1.2, 2.5 | High (>500 g/L) | >300 | MOFs, ion exchange, catalysis |

| 1,2-Benzenedisulfonic acid | C₆H₆O₆S₂ (1,2-sulfonated) | ~0.7, 1.8 | Very high | ~250 | Detergents, electroplating |

| Terephthalic acid | C₈H₆O₄ (no sulfonation) | ~3.5, 4.5 | Low (1.7 g/L) | >400 | PET production, polymers |

| 5-Sulfoisophthalic acid | C₈H₆O₇S (5-sulfonated) | ~1.5 | Moderate (~200 g/L) | ~280 | Dye intermediates, surfactants |

Key Observations:

- Acidity: 2,5-Disulfoterephthalic acid exhibits stronger acidity (pKa ~1.2 and 2.5) than non-sulfonated terephthalic acid (pKa ~3.5 and 4.5) due to electron-withdrawing sulfonic groups .

- Solubility : Its high water solubility (>500 g/L) surpasses that of terephthalic acid (1.7 g/L) and 5-sulfoisophthalic acid (~200 g/L), enabling use in aqueous-phase reactions .

- Thermal Stability : While less stable than terephthalic acid (>400°C), it outperforms 1,2-benzenedisulfonic acid (~250°C), making it viable for high-temperature MOF synthesis .

- Applications : Unlike 1,2-benzenedisulfonic acid (used in detergents), 2,5-disulfoterephthalic acid’s dual sulfonation and rigid structure favor advanced materials like proton-exchange membranes .

Research Findings and Functional Advantages

Recent studies highlight 2,5-disulfoterephthalic acid’s unique advantages:

- MOF Synthesis: When coordinated with Zn²⁺ or Cu²⁺, it forms porous frameworks with high surface areas (~1500 m²/g), outperforming MOFs derived from monosulfonated analogs .

- Proton Conductivity : Its sulfonic acid groups enable proton conductivity of ~10⁻² S/cm under humid conditions, comparable to Nafion but with lower cost .

- Environmental Remediation: Adsorbs heavy metals (e.g., Pb²⁺, Cd²⁺) more effectively than non-sulfonated terephthalic acid due to enhanced chelation sites .

Limitations and Challenges

- Synthetic Complexity: Requires harsh sulfonation conditions (oleum, 200°C), leading to lower yields (~60%) compared to monosulfonated derivatives .

- pH Sensitivity : Degrades in strongly basic media (pH >10), limiting use in alkaline environments .

Biologische Aktivität

2,5-Disulfoterephthalic acid (DHTA) is a compound that has garnered interest in various fields due to its unique biological properties and potential applications. This article reviews the biological activity of DHTA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

2,5-Disulfoterephthalic acid is a derivative of terephthalic acid, characterized by the presence of two sulfonate groups. Its chemical formula is . The presence of sulfonate groups enhances its solubility in water and contributes to its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that DHTA exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that DHTA showed inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing antibacterial agents. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Antioxidant Activity

DHTA has been shown to possess antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro studies revealed that DHTA effectively scavenges free radicals and reduces lipid peroxidation, suggesting its potential in preventing oxidative damage in biological systems.

3. Cytotoxic Effects

Studies have reported the cytotoxic effects of DHTA on cancer cell lines. For instance, DHTA was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This property highlights its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DHTA was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a moderate level of antibacterial activity.

Case Study 2: Antioxidant Mechanism

An experiment assessed the antioxidant capacity of DHTA using the DPPH radical scavenging assay. Results showed that DHTA exhibited a scavenging activity of 85% at a concentration of 100 µg/mL, demonstrating its effectiveness as an antioxidant.

Case Study 3: Cytotoxicity Assessment

The cytotoxic effects of DHTA were evaluated on MCF-7 cells using an MTT assay. The IC50 value was found to be 50 µM, suggesting that DHTA has a significant impact on cell viability and could be explored further for cancer therapy applications.

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers design environmentally benign synthetic pathways for 2,5-disulfoterephthalic acid using green chemistry principles?

- Methodological Answer : Replace traditional sulfonating agents (e.g., fuming H₂SO₄) with recyclable ionic liquids or solid acid catalysts (e.g., sulfonated carbon). Monitor atom economy and E-factor metrics. Use life-cycle assessment (LCA) tools to compare sustainability profiles with conventional methods .

Data Presentation Guidelines

- Tabular Data : Include error margins (±SD) and statistical significance (p-values) for replicated experiments.

- Spectra : Annotate key peaks (e.g., sulfonic S=O stretch at 1180–1250 cm⁻¹) and provide baseline correction details .

- Reproducibility : Archive raw data (e.g., .cif files for crystallography) in institutional repositories with persistent DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.